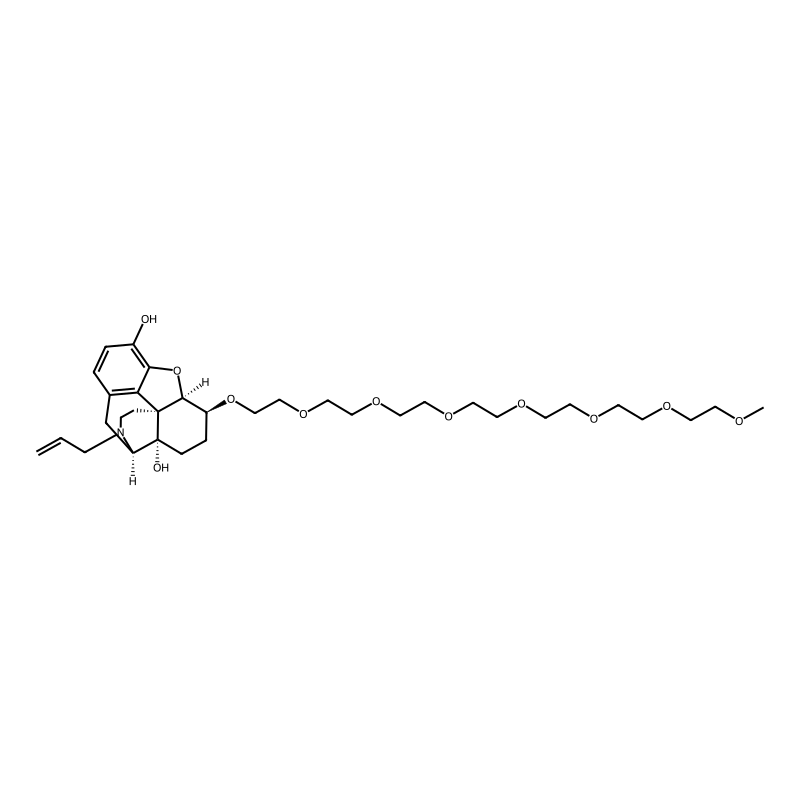Naloxegol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Description
Mechanism of Action
Naloxegol belongs to a class of drugs called peripherally acting mu-opioid receptor antagonists (PAMORAs). Unlike traditional opioid antagonists like naloxone, naloxegol is peripherally acting. This means it primarily blocks opioid receptors in the gastrointestinal (GI) tract, limiting the constipating effects of opioids without affecting their pain-relieving properties in the central nervous system (CNS) [].
Studies have shown that naloxegol works by binding to mu-opioid receptors in the GI tract, which are responsible for slowing down gut motility. By blocking these receptors, naloxegol prevents opioids from binding and allows the gut to function more normally, leading to constipation relief [, ].
Clinical Trials and Efficacy
The efficacy of naloxegol for OIC has been evaluated in several clinical trials. Two identical phase III, randomized, double-blind, placebo-controlled trials (KODIAC-04 and KODIAC-05) investigated its effectiveness in adult outpatients with non-cancer pain and OIC. These studies demonstrated that naloxegol was significantly more effective than placebo in improving bowel function and reducing constipation symptoms [].
Further research has explored the use of naloxegol in patients with cancer pain and OIC. The NACASY study, a multinational European observational study, evaluated the safety and efficacy of naloxegol in this population. The study found that naloxegol was effective in improving bowel function and constipation symptoms in cancer patients with OIC [].
XLogP3
Associated Chemicals
Wikipedia
FDA Medication Guides
Naloxegol Oxalate
TABLET;ORAL
REDHILL
04/13/2020
Drug Warnings
Clusters of symptoms consistent with opioid withdrawal, including hyperhidrosis, chills, diarrhea, abdominal pain, anxiety, irritability, and yawning have occurred in patients treated with Movantik. In addition, patients receiving methadone as therapy for their pain condition were observed in clinical trials to have a higher frequency of gastrointestinal adverse reactions that may have been related to opioid withdrawal than patients receiving other opioids. Patients having disruptions to the blood-brain barrier may be at increased risk for opioid withdrawal or reduced analgesia. Take into account the overall risk-benefit profile when using Movantik in such patients. Monitor for symptoms of opioid withdrawal in such patients.
The effect of severe hepatic impairment (Child-Pugh Class C) on the pharmacokinetics of naloxegol has not been evaluated. Avoid use of Movantik in patients with severe hepatic impairment, as the dosage in these patients has not been determined. No dosage adjustment is required for patients with mild or moderate hepatic impairment.
Some subjects with creatinine clearance (CLcr) values < 60 mL/minute (i.e., moderate, severe or end-stage renal disease) were shown to exhibit markedly higher systemic exposure of naloxegol compared to subjects with normal renal function. The reason for these high exposures is not understood. However, as the risk of adverse reactions increases with systemic exposure, a lower starting dosage of 12.5 mg once daily is recommended. No dosage adjustment is needed in patients with mild renal impairment.
For more Drug Warnings (Complete) data for Naloxegol (15 total), please visit the HSDB record page.
Biological Half Life
In a clinical pharmacology study, the half-life of naloxegol at therapeutic doses ranged from 6 to 11 hours.
... The pharmacokinetics of a single oral 25-mg dose of naloxegol in plasma was assessed in patients with mild (Child-Pugh class A) or moderate (Child-Pugh class B) hepatic impairment and compared with healthy volunteers. Participants were matched for sex, age, and body mass index. ... Mean apparent terminal half-life was shorter in patients with mild (9.6 hours) and moderate (7.5 hours) hepatic impairment versus healthy subjects (11.3 hours). ...
Use Classification
Drugs for constipation, Peripheral opioid receptor antagonists -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
Storage Conditions
Interactions
... This study evaluated the effects of CYP3A inhibition and induction on the PK, safety, and tolerability of naloxegol. Separate open-label, nonrandomized, fixed-sequence, 3-period, 3-treatment, crossover studies of naloxegol (25 mg by mouth [PO]) in the absence or presence of the inhibitors ketoconazole (400 mg PO) and diltiazem extended release (240 mg PO), or the inducer rifampin (600 mg PO) were conducted in healthy volunteers. Area under the curve (AUCinf ) for naloxegol was increased with coadministration of either ketoconazole (12.9-fold) or diltiazem (3.4-fold) and decreased by 89% with coadministration of rifampin compared with AUCinf for naloxegol alone. Naloxegol was generally safe and well tolerated when given alone or coadministered with the respective CYP3A modulators; one subject discontinued because of elevations in liver enzymes attributed to rifampin. The exposure of naloxegol was affected substantially by ketoconazole, diltiazem, and rifampin, suggesting that it is a sensitive in vivo substrate of CYP3A4.
Concomitant use of St. John's wort may lead to significant decrease in naloxegol exposure and, therefore, should be avoided.
Grapefruit juice has been classified as a CYP3A4 inhibitor. Concomitant consumption of grapefruit or grapefruit juice while taking Movantik should be avoided.
For more Interactions (Complete) data for Naloxegol (9 total), please visit the HSDB record page.
Dates
2. Garnock-Jones KP. Naloxegol: a review of its use in patients with opioid-induced constipation. Drugs. 2015 Mar;75(4):419-25. doi: 10.1007/s40265-015-0357-2. PMID: 25666542.








